molecular formula C5H11Cl2N3 B8052336 1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride

1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride

Cat. No.: B8052336
M. Wt: 184.06 g/mol
InChI Key: SZRAWKREQLBSOZ-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride is a chemical compound with the CAS Number 1195598-98-1 and a molecular formula of C5H11Cl2N3, corresponding to a molecular weight of 184.07 g/mol . This dihydrochloride salt features an imidazole ring, a privileged structure in medicinal chemistry known for its role in biological signaling and drug discovery. The compound is closely related to histamine and other imidazole-containing molecules, which are of significant interest in immunological and neurological research . For instance, Histamine dihydrochloride is an approved drug that acts on immune cells, suggesting potential research applications for this analogue in modulating immune responses or studying histamine receptor pathways . The N-methylmethanamine side chain differentiates it from other common derivatives like (1H-Imidazol-4-yl)methanamine (CAS 13400-46-9) and (1-Methyl-1H-imidazol-4-yl)methanamine (CAS 486414-83-9), offering researchers a unique tool for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions.

Properties

IUPAC Name

1-(1H-imidazol-5-yl)-N-methylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-6-2-5-3-7-4-8-5;;/h3-4,6H,2H2,1H3,(H,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRAWKREQLBSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=CN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1H-imidazole-4-carboxaldehyde with methylamine under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then reduced to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale chemical reactors. The process involves the careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted imidazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Research

One of the notable applications of 1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride is in the development of antiviral agents. Its structural features allow it to interact with viral enzymes, making it a candidate for designing inhibitors against various viruses, including HIV. The compound can potentially serve as a scaffold for creating novel inhibitors that target viral integrases, which are crucial for viral replication .

Chemokine Receptor Modulation

Research indicates that derivatives of this compound may act as antagonists for chemokine receptors such as CXCR4. These receptors are involved in numerous physiological processes and are implicated in various diseases, including cancer and HIV infection. Compounds that modulate these receptors could lead to new therapeutic strategies for treating such conditions .

Binding Affinity Studies

Studies have shown that compounds related to this compound exhibit significant binding affinities to various biological targets. For instance, binding studies using radiolabeled ligands have demonstrated that certain derivatives can inhibit the binding of CXCL12 to CXCR4, suggesting their potential as therapeutic agents in oncology and virology .

Toxicological Profile

The compound has been noted to cause skin and eye irritation, highlighting the importance of safety assessments in its application . Understanding the toxicological profile is crucial for any further development into pharmaceutical products.

Case Study 1: HIV Integrase Inhibitors

In a study focused on optimizing HIV integrase inhibitors, researchers utilized structural analogs of this compound to enhance binding interactions with the viral enzyme's active site. The modifications led to improved efficacy compared to earlier compounds, showcasing the compound's utility in antiviral drug design .

Case Study 2: Chemokine Receptor Antagonism

Another study explored the effects of imidazole derivatives on CXCR4 receptor antagonism. The results indicated that specific modifications of the imidazole ring enhanced receptor selectivity and potency, thus providing insights into how structural variations can influence pharmacological activity .

Summary Table of Applications

Application AreaDescriptionExample Use Case
Antiviral ResearchDevelopment of inhibitors targeting viral enzymes like integrasesPotential HIV treatment
Chemokine Receptor ModulationModulation of receptors involved in disease processesCancer therapy via CXCR4 antagonism
Binding Affinity StudiesEvaluation of interactions with biological targetsInhibition studies using radiolabeled ligands
Toxicological AssessmentSafety profiling regarding skin and eye irritationPreclinical safety evaluations

Mechanism of Action

1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride is similar to other imidazole derivatives, such as 1-methylimidazole and 1,4-dimethylimidazole. These compounds share the imidazole ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of the imidazole ring, methyl group, and amine group, which gives it distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity References
This compound C₆H₁₃Cl₂N₃ 198.09 Imidazole-4-yl core, N-methylated dihydrochloride H₃ receptor agonist
Histamine dihydrochloride C₅H₁₁Cl₂N₃ 184.07 Imidazole-4-yl core, ethylamine side chain H₁/H₂ receptor agonist
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride C₈H₁₄Cl₂N₂S 243.20 Thiazole ring, isopropyl substituent Intermediate in drug synthesis
N-Methyl-1-(thiazol-4-yl)methanamine dihydrochloride C₅H₁₀Cl₂N₂S 209.18 Thiazole ring, no alkyl substituents Unspecified biological activity
2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride C₆H₁₂Cl₂N₄ 211.10 Methylimidazole, ethylamine side chain Potential neurotransmitter analog
1-(1H-Imidazol-2-yl)methanamine hydrochloride C₄H₇ClN₃ 134.57 Imidazole-2-yl core, methylamine hydrochloride Research reagent

Key Comparisons :

Core Heterocycle :

  • The target compound and histamine share an imidazole-4-yl core, critical for receptor binding . In contrast, thiazole-based analogs (e.g., 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride) replace the imidazole with a thiazole ring , altering electronic properties and reducing basicity .

Thiazole derivatives (e.g., C₈H₁₄Cl₂N₂S) exhibit larger substituents (e.g., isopropyl groups), which may sterically hinder receptor interactions but improve metabolic stability .

Salt Form and Solubility :

  • Dihydrochloride salts (e.g., target compound, histamine dihydrochloride) generally exhibit higher aqueous solubility than free bases, facilitating formulation in preclinical studies .

Synthetic Pathways :

  • The target compound is synthesized via methylation of 1-(1H-imidazol-4-yl)methanamine followed by dihydrochloride salt formation . Thiazole analogs are prepared using similar coupling agents (e.g., EDC/HOBt) but require thiazole ring construction .

Biological Activity

1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride, often referred to as a derivative of imidazole, has garnered attention in scientific research due to its potential biological activities. This compound is structurally related to several bioactive molecules and has been studied for its interactions with various biological systems, particularly in medicinal chemistry and pharmacology.

The compound is characterized by the presence of an imidazole ring, which is known for its role in biological systems, especially as a part of amino acids and nucleotides. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for biological assays.

Research indicates that this compound may act on various receptors within the body, potentially modulating neurotransmitter systems. Compounds with similar structures have been shown to interact with serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and motor functions .

Neuroprotective Properties

Recent investigations into neuroprotective agents have highlighted the potential of imidazole derivatives in protecting neuronal cells from oxidative stress and apoptosis. The modulation of autophagy pathways has been a focal point in research, indicating that such compounds can enhance cellular resilience against neurodegenerative conditions .

Case Studies

StudyFindings
Neuroprotection Study In a study evaluating neuroprotective effects, imidazole derivatives were shown to increase the expression of autophagy-related proteins (e.g., LC3-II), suggesting enhanced autophagic flux in neuronal cells .
Antimicrobial Activity A comparative analysis revealed that imidazole-based compounds exhibited effective inhibition against Gram-positive bacteria, indicating potential therapeutic applications in treating infections .

Research Findings

  • Autophagy Activation : Research indicates that certain imidazole derivatives can activate autophagy independently of mTOR pathways. This is significant for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : The compound may function as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake. This could have implications for mood disorders and other neurological conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride, and how is purity validated?

  • Methodological Answer : The compound is synthesized via alkylation of histamine derivatives. For example, methylation of histamine (2-(1H-imidazol-4-yl)ethylamine) using methyl iodide under basic conditions yields the N-methylated intermediate, followed by dihydrochloride salt formation. Purity is validated via HPLC (≥98% purity) and silver nitrate titration (98.5–101.5%) . Characterization employs NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis.

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in sealed, light-protected glass containers at 2–8°C in a dry environment. Stability studies indicate degradation risks at >25°C or >60% humidity. Periodic analysis via HPLC is advised to monitor hydrolytic decomposition, particularly imidazole ring oxidation .

Q. How is this compound used in receptor-binding assays for histaminergic systems?

  • Methodological Answer : As a histamine H₃ receptor ligand, it is used in competitive binding assays with radiolabeled antagonists (e.g., [³H]-α-methylhistamine). IC₅₀ values are determined using HEK-293 cells expressing recombinant H₃ receptors, with non-specific binding assessed via excess unlabeled agonist .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up production?

  • Methodological Answer : Yield optimization involves:

  • Temperature control : Maintaining 0–5°C during methylation to minimize byproducts.
  • Solvent selection : Using anhydrous ethanol or THF to enhance solubility.
  • Catalysis : Adding catalytic KI in alkylation steps (e.g., methyl iodide reactions) .
    • Data Contradiction Note : Some protocols report 70–80% yields with THF vs. 60–65% in ethanol, suggesting solvent polarity impacts intermediate stability .

Q. What analytical strategies resolve discrepancies in reported receptor affinity data?

  • Methodological Answer : Discrepancies arise from receptor subtype variability (e.g., H₃ vs. H₄) or assay conditions (pH, temperature). Use:

  • Standardized buffers : Tris-HCl (pH 7.4) with 5 mM MgCl₂.
  • Orthogonal assays : Functional cAMP assays (H₃ receptor Gi/o coupling) vs. binding assays.
  • Species-specific receptors : Human vs. rodent receptor isoforms may show 10–100x affinity differences .

Q. How does the compound’s stability vary under physiological vs. experimental conditions?

  • Methodological Answer : In PBS (pH 7.4, 37°C), 90% degradation occurs within 48 hours due to imidazole ring oxidation. In acidic conditions (pH 4.0, 4°C), stability extends to >7 days. Add antioxidants (e.g., 0.1% ascorbic acid) or lyophilization improves longevity for in vivo studies .

Experimental Design & Data Interpretation

Q. What in vivo models are appropriate for studying its pharmacokinetic profile?

  • Methodological Answer : Use Sprague-Dawley rats for IV/PO dosing (1–10 mg/kg). Plasma samples analyzed via LC-MS/MS (LOQ: 1 ng/mL). Key parameters:

  • Half-life : ~2.3 hours (IV) due to rapid renal clearance.
  • Brain penetration : Assess via BBB permeability assays (logBB >0.3 indicates CNS activity) .

Q. How to design dose-response studies for toxicity evaluation?

  • Methodological Answer : Conduct OECD 423 acute toxicity tests in mice (5–50 mg/kg). Monitor:

  • Behavioral endpoints : Ataxia, respiratory depression.
  • Histopathology : Liver/kidney sections post-mortem (H&E staining).
  • Biomarkers : ALT/AST for hepatotoxicity; BUN/creatinine for nephrotoxicity .

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